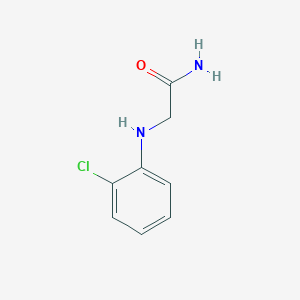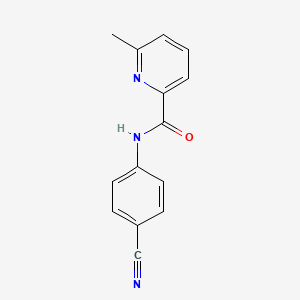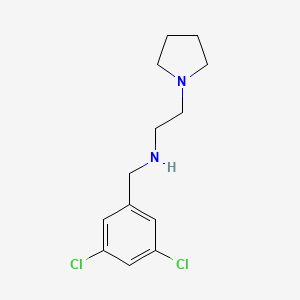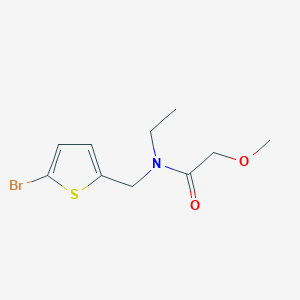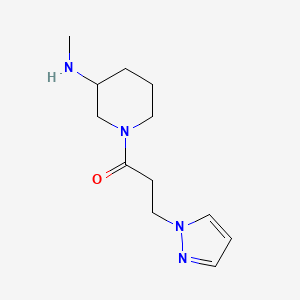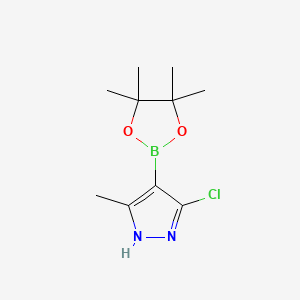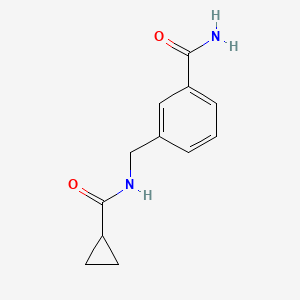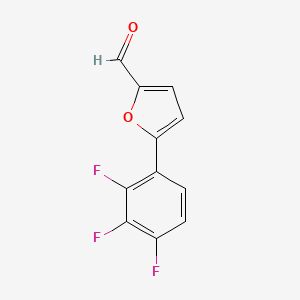
5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde: is a chemical compound characterized by the presence of a furan ring substituted with a trifluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,3,4-trifluorobenzaldehyde with furan derivatives under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with compounds containing active methylene groups in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Reactions with nucleophiles to replace the aldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring and aldehyde group contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 5-(4-Fluorophenyl)furan-2-carbaldehyde
- 5-(2-Fluorophenyl)furan-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H5F3O2 |
|---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
5-(2,3,4-trifluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O2/c12-8-3-2-7(10(13)11(8)14)9-4-1-6(5-15)16-9/h1-5H |
InChI Key |
UTAGWBCPJNDPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC=C(O2)C=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
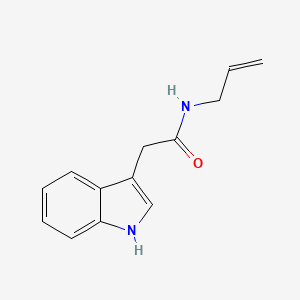

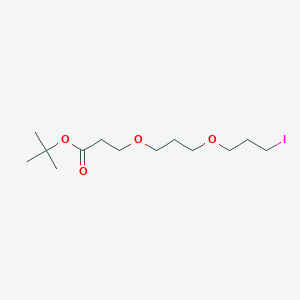
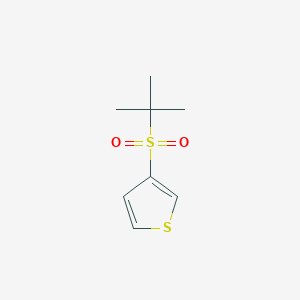
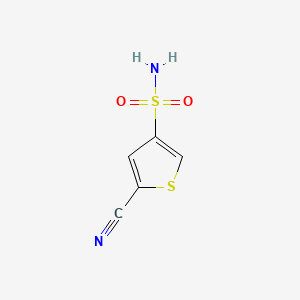
![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)
